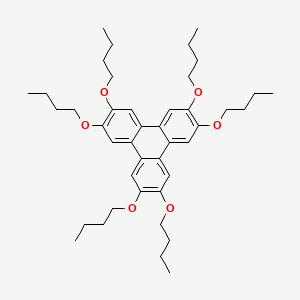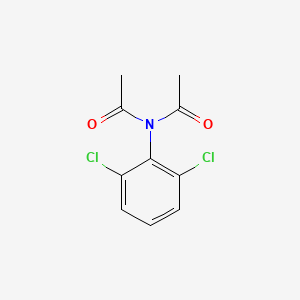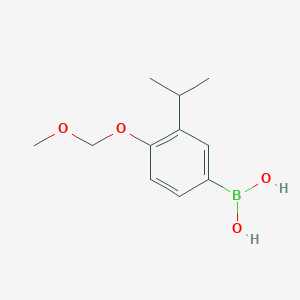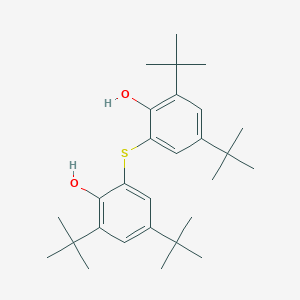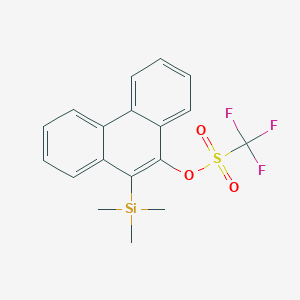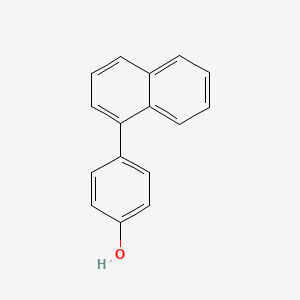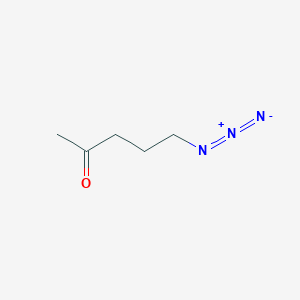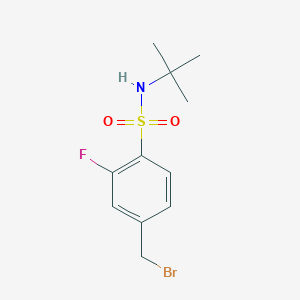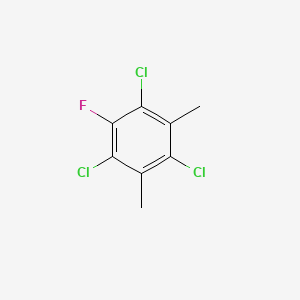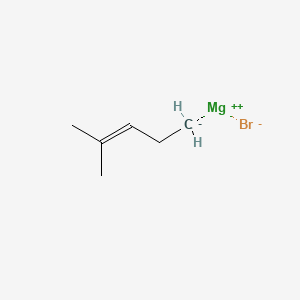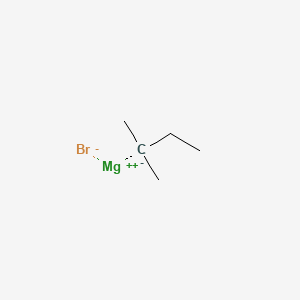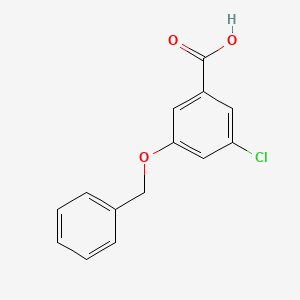
3-(Benzoxy)-5-chlorobenzoic acid
Overview
Description
Benzoic acid is an organic compound described by the chemical formula C6H5COOH. It consists of a carboxyl group attached to a benzene ring, making it an aromatic carboxylic acid . This compound exists as a crystalline, colorless solid under normal conditions .
Synthesis Analysis
Benzoic acid is commercially produced by partial oxidation of toluene with oxygen, catalyzed by cobalt or manganese naphthenates . In the laboratory, it can be prepared by hydrolysis of benzonitrile and benzamide, or by oxidation of benzyl compounds .Molecular Structure Analysis
The molecular structure of benzoic acid consists of a benzene ring to which a carboxyl functional group is linked. The molecule consists of 7 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
Benzoic acid can undergo various reactions. For example, it can react with a halogen in the presence of a catalyst such as ferric chloride to form a halogenated molecule . It can also undergo decarboxylation under specific conditions, producing benzene .Physical And Chemical Properties Analysis
Benzoic acid is a colorless crystalline solid with a faintly pleasant odor. It has a density of 1.075 grams per cubic centimeter at 130°C. It is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively. It is also soluble in benzene, carbon tetrachloride, acetone, and alcohols .Scientific Research Applications
Anti-Diabetic Activity
Compounds having benzoic acid as an acidic head, hydrazone as a linker, and substituted diaryl sulfanyl/aryl-cyclohexylsulfanyl as a hydrophobic tail have been synthesized and evaluated for their in vitro PPARγ agonist activity and in vivo hypoglycemic activity . These compounds exhibited potent anti-diabetic activity without ulcerogenic toxicity and minimum side effects as weight gain .
PPARγ Agonistic Activity
Benzoic acid derivatives have been reported to stimulate expression and exhibit PPARγ agonistic activity . PPARγ agonist actions are known to improve hyperglycemia and hyperlipidemia, and to reduce cardiovascular risk factors such as atherosclerosis, arterial hypertension, and inflammatory mediators .
Photocatalysts for Photodecomposition of Antibiotics
Some benzoic acid derivatives have been used as photocatalysts for the photodecomposition of antibiotics, including chloramphenicol (CAP), nitrofurazone (NFZ), ornidazole (ODZ), oxytetracycline (OXY), and sulfamethoxazole (SMT) .
Inhibitors Targeting the LEDGF/p75-HIV Integrase Interaction
3-(Methylthio)benzoic acid, a derivative of benzoic acid, has been used in the de novo design of small molecule inhibitors targeting the LEDGF/p75-HIV integrase interaction .
Antiglycating Properties
3-Phenoxybenzoic acid derivatives have been synthesized and studied for their antiglycating properties . These compounds could potentially be used for diabetes development targets such as peroxisome proliferator-activated receptor (PPAR-γ) and AMP-activated kinase (AMPK) .
Food Additives
Benzoic acid and its derivatives have been re-evaluated as food additives . They are widely used in the food industry due to their antimicrobial properties .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ (ppar-γ) agonist activity . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could potentially lead to conformational changes in the target proteins, altering their activity .
Biochemical Pathways
Compounds with similar structures have been shown to influence amino acid and fatty acid metabolism pathways . These pathways play vital roles in energy production, protein synthesis, and cellular signaling .
Pharmacokinetics
A related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been reported to have a total systemic exposure (auc_total) of 663 ± 10 μg min/mL, and an elimination half-life (T_el 1/2) of 394 ± 39 min . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit ppar-γ agonist activity, capable of activating glucokinase and inhibiting protein glycation . These activities could potentially lead to various cellular effects, including changes in glucose metabolism and protein function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the degradation of similar compounds, such as cypermethrin and other pyrethroid pesticides, can be influenced by microbial activity in the soil . Additionally, the synthesis and accumulation of secondary metabolites in plants, which include a wide range of compounds similar to 3-(Benzoxy)-5-chlorobenzoic acid, can be influenced by various environmental factors such as light, temperature, and soil nutrients .
Safety and Hazards
properties
IUPAC Name |
3-chloro-5-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGCTENTYBZIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

